molecular formula C16H16BrNO2 B250538 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine

1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine

Cat. No. B250538
M. Wt: 334.21 g/mol
InChI Key: KSLGBKJDIOHFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine, also known as BON, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is not fully understood. However, it is believed that 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for investigating the mechanisms of cancer cell growth and division. However, one limitation of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the use of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research. One potential direction is the development of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine-based drugs for the treatment of cancer. Additionally, 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine could be used as a tool for investigating the role of HDACs and LSD1 in cancer cell growth and division. Further research is needed to fully understand the potential applications of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research.

Synthesis Methods

1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine can be synthesized through a multistep process. The first step involves the reaction of 1-bromo-2-naphthol with acetic anhydride to form 1-{[(1-bromo-2-naphthyl)oxy]acetyl}naphthalene. This intermediate is then reacted with pyrrolidine to form the final product, 1-{[(1-bromo-2-naphthyl)oxy]acetyl}pyrrolidine.

Scientific Research Applications

1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been used in scientific research as a precursor for the synthesis of various compounds. It has also been used as a building block for the development of new drugs, particularly in the field of cancer research. 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation.

properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C16H16BrNO2/c17-16-13-6-2-1-5-12(13)7-8-14(16)20-11-15(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2

InChI Key

KSLGBKJDIOHFHM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br

solubility

45.4 [ug/mL]

Origin of Product

United States

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